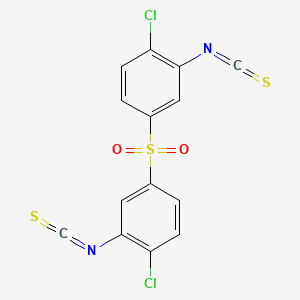![molecular formula C6H12N3O2PS2 B14668539 N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide CAS No. 37560-93-3](/img/structure/B14668539.png)
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide is a complex organic compound featuring a unique combination of functional groups, including an aziridine ring, a phosphoryl group, and a carbothioamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide typically involves the aziridination of alkenes or the cyclization of carbon-imine compounds. One common method is the electrocatalytic aziridination of alkenes, which uses a catalytic quantity of n-Bu4NI and N-aminophthalimide as a nitrogen source . Another approach is the aza-Corey–Chaykovsky reaction, which employs N-tert-butylsulfinyl ketimine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale aziridination processes, utilizing advanced catalytic systems to ensure high yields and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The aziridine ring is particularly reactive and can be opened by nucleophiles, leading to a variety of products .
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines, thiols, and alcohols. Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are also frequently used .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic ring-opening reactions can yield amines or alcohols, while oxidation can produce sulfoxides or sulfones .
Aplicaciones Científicas De Investigación
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives.
Mecanismo De Acción
The mechanism of action of N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide involves its interaction with specific molecular targets, leading to various biochemical effects. The aziridine ring can undergo nucleophilic attack, resulting in the formation of reactive intermediates that interact with cellular components . The phosphoryl group may also play a role in modulating the compound’s activity by participating in phosphoryl transfer reactions .
Comparación Con Compuestos Similares
Similar Compounds
Aziridines: Compounds containing the aziridine ring, known for their reactivity and use in organic synthesis.
Azetidines: Four-membered nitrogen-containing heterocycles with similar reactivity to aziridines.
Phosphorylated Compounds: Molecules containing phosphoryl groups, widely studied for their roles in biological systems.
Uniqueness
The presence of both the aziridine ring and the phosphoryl group allows for diverse chemical transformations and interactions with biological targets, setting it apart from other similar compounds .
Propiedades
Número CAS |
37560-93-3 |
|---|---|
Fórmula molecular |
C6H12N3O2PS2 |
Peso molecular |
253.3 g/mol |
Nombre IUPAC |
N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide |
InChI |
InChI=1S/C6H12N3O2PS2/c1-2-11-12(10,7-5-13)8-6(14)9-3-4-9/h5H,2-4H2,1H3,(H2,7,8,10,13,14) |
Clave InChI |
KFEWGIGEWVRFCK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(NC=S)NC(=S)N1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


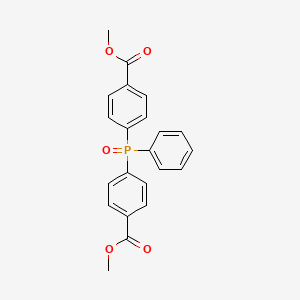
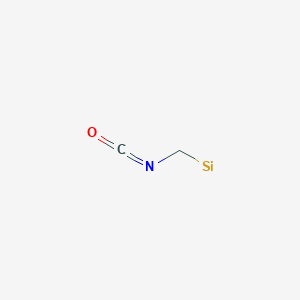
![1,1',1''-{[(4-Nitrophenyl)methoxy]methanetriyl}tribenzene](/img/structure/B14668472.png)
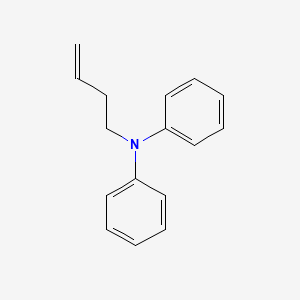
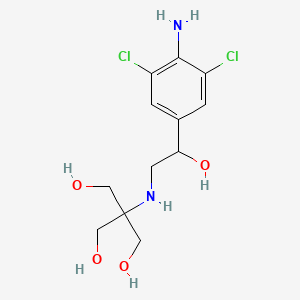

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)

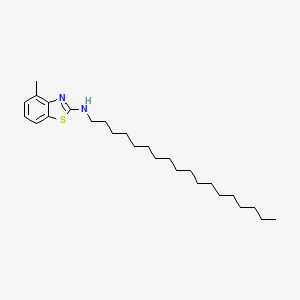
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)

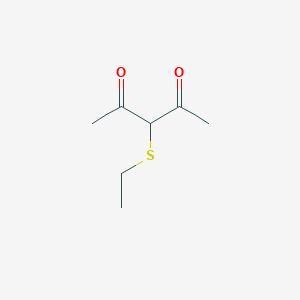
![3-[4-(2,3-Dihydroxypropyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B14668528.png)
